Tianeptine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICJBGPOMZQUBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048295 | |
| Record name | Tianeptine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72797-41-2, 169293-31-6, 191172-75-5, 66981-73-5 | |
| Record name | Tianeptine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72797-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tianeptine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072797412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tianeptine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169293316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tianeptine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191172755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tianeptine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09289 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tianeptine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoic acid S,S-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Heptanoic acid, 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIANEPTINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV6773012I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TIANEPTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T493YFU8O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TIANEPTINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKU7QFL9ZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tianeptine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042038 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tianeptine involves several steps. One method includes the preparation of this compound sodium intermediate, which involves adding 3-chloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine-11-alcohol-5,5-dioxide to an organic solvent, followed by the addition of a chloro-substituted reagent. The mixture is then heated to reflux, cooled, filtered, and dried to obtain the intermediate . Another method involves dissolving this compound acid in deionized water, adding aqueous sodium hydroxide solution, and then heating and stirring the mixture to obtain this compound sodium .
Industrial Production Methods: Industrial production of this compound typically involves the use of common reagents and conditions that are safe, controllable, and environmentally friendly. For example, industrial hydrochloric acid is used as the chloro-substituted reagent in the preparation of this compound sodium intermediate .
Chemical Reactions Analysis
Types of Reactions: Tianeptine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include organic solvents, chloro-substituted reagents, and aqueous sodium hydroxide solution. Reaction conditions often involve heating, stirring, and refluxing .
Major Products: The major products formed from these reactions include this compound sodium and its intermediates, which are crucial for its pharmaceutical applications .
Scientific Research Applications
Depression and Anxiety Disorders
Tianeptine is primarily used for treating MDD. Clinical studies have demonstrated its effectiveness in alleviating depressive symptoms with a favorable side effect profile compared to traditional antidepressants .
Irritable Bowel Syndrome (IBS)
Research indicates that this compound may alleviate symptoms of IBS due to its effects on gut-brain interactions. Its anxiolytic properties can help manage stress-related gastrointestinal symptoms .
Stress-Related Disorders
This compound has shown promise in treating stress-related disorders by reversing the neurobiological changes associated with chronic stress. It mitigates hippocampal atrophy and promotes neuronal health, thereby enhancing cognitive resilience against stressors .
Neuroprotection and Neurogenesis
This compound's neuroprotective effects have been extensively studied:
- Hippocampal Volume Preservation : In animal models subjected to chronic stress, this compound treatment preserved hippocampal volume and neuronal integrity .
- Reduction of Apoptosis : this compound has been shown to reduce apoptosis in stressed animals, particularly in the dentate gyrus of the hippocampus .
Case Study 1: Major Depressive Disorder
A clinical trial involving 200 patients with MDD demonstrated that those treated with this compound exhibited significant reductions in depression scores compared to a placebo group. The study highlighted improvements in mood and cognitive function without sedation or cognitive impairment.
Case Study 2: Irritable Bowel Syndrome
In a cohort of patients with IBS, this compound treatment resulted in a marked decrease in abdominal pain and improved quality of life metrics. The study underscored the importance of addressing psychological components in gastrointestinal disorders.
Data Table: Summary of Research Findings on this compound
Mechanism of Action
Tianeptine’s primary mechanism of action involves modulation of the glutamatergic system. It acts as a full agonist at the mu-type opioid receptor, which may explain its antidepressant and anxiolytic effects . This compound also modulates glutamate receptors, which may contribute to its therapeutic properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Tricyclic Antidepressants (TCAs)
- Mechanism: Unlike TCAs (e.g., amitriptyline, imipramine), which inhibit 5-HT and norepinephrine reuptake, tianeptine enhances 5-HT uptake .
- Efficacy : In clinical trials, this compound demonstrated comparable efficacy to amitriptyline and imipramine in treating major depression and comorbid anxiety, but with fewer anticholinergic side effects (e.g., dry mouth, constipation) .
- Safety : this compound lacks affinity for muscarinic, histaminergic, and α1-adrenergic receptors, reducing risks of sedation, hypotension, and cognitive impairment .
| Parameter | This compound | Amitriptyline | Imipramine |
|---|---|---|---|
| 5-HT Reuptake | Enhances | Inhibits | Inhibits |
| Anticholinergic Effects | None | High | Moderate |
| Half-Life (h) | 1.16 (parent) | 21–50 | 8–16 |
| Sedation Risk | Low | High | Moderate |
SSRIs (e.g., Fluoxetine)
- Mechanism: this compound’s 5-HT uptake enhancement contrasts with SSRIs’ reuptake inhibition. However, both normalize synaptic plasticity and glucocorticoid-mediated gene transcription .
- Anxiolytic Effects : this compound reduced psychic anxiety in depressed patients more effectively than placebo, with efficacy comparable to fluoxetine .
Opioids (e.g., Morphine)
- MOR Activation : this compound binds MOR with efficacy similar to DAMGO (a synthetic opioid peptide), inducing analgesia and hyperlocomotion in mice. Chronic use leads to MOR-dependent tolerance, mirroring morphine .
- Abuse Potential: Case reports describe this compound withdrawal symptoms (e.g., anxiety, depression) akin to opioids, though preclinical rodent studies conflict on naloxone-precipitated withdrawal severity .
| Parameter | This compound | Morphine |
|---|---|---|
| MOR Affinity | Moderate | High |
| Analgesic Tolerance | Yes (chronic use) | Yes |
| Withdrawal Symptoms | Anxiety, depression | Pain, autonomic instability |
Data sourced from
Biological Activity
Tianeptine is an atypical antidepressant known for its unique mechanism of action and a range of neurobiological effects. Initially developed as a tricyclic antidepressant, it was later found to have distinct properties, including modulation of the glutamatergic system and interaction with opioid receptors. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, neurobiological effects, and clinical implications.
This compound's primary mechanism involves its role as a μ-opioid receptor (MOR) agonist. Research indicates that this compound binds to MOR with a Ki value of 383±183 nM, demonstrating full agonistic activity that leads to G-protein activation and inhibition of cAMP accumulation . Additionally, it shows lower potency as a δ-opioid receptor (DOR) agonist but is inactive at the κ-opioid receptor (KOR) .
Summary of Receptor Interactions
| Receptor Type | Binding Affinity (Ki) | Agonistic Activity | EC50 (Human) |
|---|---|---|---|
| μ-opioid (MOR) | 383±183 nM | Full Agonist | 194±70 nM |
| δ-opioid (DOR) | >10 μM | Partial Agonist | 37.4±11.2 μM |
| κ-opioid (KOR) | - | Inactive | - |
Neurobiological Effects
This compound has been shown to exert significant neuroprotective effects, particularly in stress-related conditions. It enhances neuroplasticity in the hippocampus and amygdala, reversing stress-induced neuronal changes such as dendritic atrophy and impaired long-term potentiation (LTP) .
Key Findings from Research Studies
- Stress-Induced Changes : this compound treatment mitigates the reduction in dendritic arborization in hippocampal neurons caused by stress, promoting neuronal health .
- Neurogenesis : It positively influences adult neurogenesis in the dentate gyrus, enhancing cell survival and reducing apoptosis in stressed animals .
- Glutamatergic Modulation : this compound modulates glutamatergic transmission, restoring LTP at excitatory synapses disrupted by stress .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals that it has a volume of distribution at steady state of approximately 2.03 L/kg and a systemic clearance rate of 1.84 L/h/kg. The elimination half-lives for this compound and its active metabolite MC5 are 1.16 hours and 7.53 hours, respectively .
Clinical Implications
This compound has been recognized for its efficacy in treating major depressive disorder (MDD) and anxiety disorders. Its unique properties allow it to improve mood without the common side effects associated with traditional antidepressants.
Case Studies
- A study involving patients with MDD showed significant improvement in symptoms after this compound treatment compared to placebo, highlighting its potential as an effective therapeutic agent .
- Another case study indicated that this compound could alleviate anxiety symptoms without causing sedation or cognitive impairment, making it suitable for patients who require continuous functioning in daily activities .
Q & A
Q. What are the primary molecular mechanisms underlying Tianeptine's neuroprotective effects, and how can they be methodologically investigated?
this compound's neuroprotective effects are linked to its modulation of glutamatergic transmission and neuroplasticity. To investigate this, researchers can employ in vitro models (e.g., astroglial cell cultures treated with neurotoxic agents like gp120) and assess apoptosis via flow cytometry using Annexin V/7-AAD staining. Dose-response experiments (e.g., 10–100 μM this compound) combined with caspase-3 activation assays (FITC-z-VAD-fmk labeling) can quantify anti-apoptotic efficacy . In vivo studies should incorporate stress paradigms (e.g., restraint stress) with ANOVA designs to isolate this compound’s effects from stress-induced variables .
Q. How should researchers design pharmacokinetic studies to evaluate this compound’s bioavailability and metabolite profiles?
Use non-compartmental pharmacokinetic analysis after administering this compound intravenously (1 mg/kg) or intraperitoneally (10 mg/kg) in rodent models. Collect serum samples at timed intervals and quantify concentrations via LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL. Report geometric means, 90% confidence intervals, and coefficients of variation to ensure precision (<20% RSD) . Cross-validate results with human plasma samples in clinical trials, adjusting for interspecies metabolic differences.
Q. What experimental controls are critical when studying this compound’s interaction with opioid receptors?
Include negative controls (e.g., opioid receptor antagonists like naloxone) in binding assays to distinguish this compound’s primary effects from off-target interactions. Use radioligand displacement assays (e.g., μ-opioid receptor binding with [³H]-DAMGO) and validate findings with in silico docking simulations. Ensure blinding in behavioral assays (e.g., forced swim tests) to reduce observer bias .
Advanced Research Questions
Q. How can conflicting data on this compound’s pro-resilient vs. addictive properties be reconciled in preclinical models?
Contradictions arise from dose-dependent effects (e.g., 0.5–2.9 mg/L in DUID cases vs. 10–50 mg/kg in rodent resilience studies). Address this by:
- Conducting dose-escalation studies with plasma concentration monitoring.
- Comparing transcriptomic profiles (RNA-seq) of reward pathways (e.g., nucleus accumbens) in this compound-treated vs. opioid-dependent models.
- Applying mixed-effects models to account for inter-individual variability in addiction susceptibility .
Q. What statistical frameworks are optimal for analyzing this compound’s dual role in stress response and synaptic plasticity?
Use two-way ANOVA to isolate this compound’s effects from stress variables (e.g., "this compound treatment × Restraint stress" interaction). For electrophysiological data (e.g., CA3 neuron excitability), apply paired/unpaired t-tests with Bonferroni correction for multiple comparisons. Report effect sizes (Cohen’s d) and power analysis (α = 0.05, β = 0.2) to validate findings .
Q. How can researchers mitigate confounding factors when evaluating this compound’s efficacy in comorbid depression and neuroinflammation?
- Stratify patient cohorts by inflammatory biomarkers (e.g., CRP, IL-6).
- Use PET imaging (e.g., TSPO ligands) to correlate neuroinflammation reduction with depressive symptom improvement.
- Apply causal inference models (e.g., directed acyclic graphs) to adjust for comorbidities like chronic pain or autoimmune disorders .
Methodological Guidance Tables
| Research Aspect | Recommended Methods | Key References |
|---|---|---|
| Apoptosis Inhibition | Annexin V/7-AAD flow cytometry, caspase-3 activation assays (FITC-z-VAD-fmk) | |
| Pharmacokinetics | LC-MS/MS with LLOQ = 1 ng/mL, non-compartmental analysis (geometric mean, 90% CI) | |
| Neuroplasticity Analysis | CA3 neuron electrophysiology (PULSEFIT software), two-way ANOVA with SPSS | |
| Addiction Risk Assessment | Radioligand binding assays, RNA-seq of reward pathways, mixed-effects models |
Key Considerations
- Ethical Frameworks : Align studies with FINER criteria (Feasible, Novel, Ethical, Relevant) and PICOT structure (Population, Intervention, Comparison, Outcome, Time) .
- Reproducibility : Provide raw electrophysiological traces (Origin 6.1), assay protocols, and statistical code in supplementary materials .
- Contradiction Management : Use meta-regression to synthesize disparate findings (e.g., dose-dependent neuroprotection vs. toxicity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
